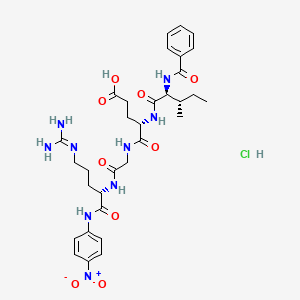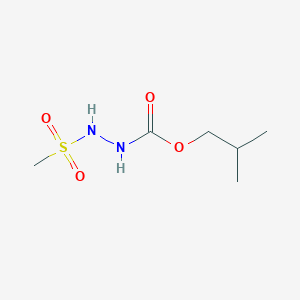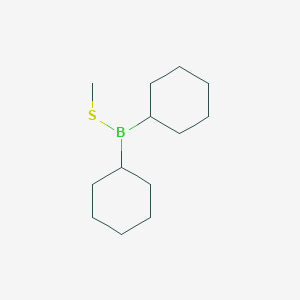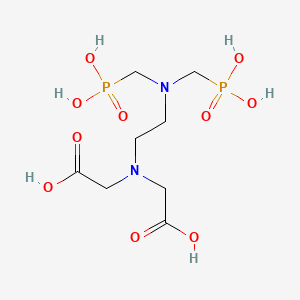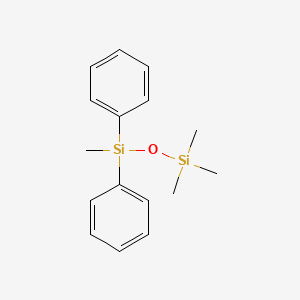
Tetramethyl-1,1-diphenyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl-1,1-diphenyldisiloxane is an organosilicon compound with the molecular formula C16H22OSi2. It is characterized by the presence of two phenyl groups and four methyl groups attached to a disiloxane backbone. This compound is known for its unique chemical properties and is widely used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethyl-1,1-diphenyldisiloxane can be synthesized through the hydrolysis of phenyldimethylchlorosilane followed by condensation. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the hydrolysis and subsequent condensation reactions .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetramethyl-1,1-diphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The phenyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents or organometallic reagents.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted siloxanes depending on the reagents used.
Scientific Research Applications
Tetramethyl-1,1-diphenyldisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is used in the modification of biomolecules and in the development of biocompatible materials.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of silicone-based materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of tetramethyl-1,1-diphenyldisiloxane involves its interaction with various molecular targets. The compound can form stable complexes with metals and other organic molecules, facilitating various chemical transformations. The pathways involved include coordination with metal centers and participation in catalytic cycles .
Comparison with Similar Compounds
Tetramethyl-1,3-divinyldisiloxane: Similar in structure but contains vinyl groups instead of phenyl groups.
Tetramethyl-1,3-diphenyldisilazane: Contains a nitrogen atom in place of the oxygen atom in the disiloxane backbone.
Uniqueness: Tetramethyl-1,1-diphenyldisiloxane is unique due to its specific combination of phenyl and methyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific organosilicon functionalities .
Properties
CAS No. |
56958-44-2 |
|---|---|
Molecular Formula |
C16H22OSi2 |
Molecular Weight |
286.51 g/mol |
IUPAC Name |
trimethyl-[methyl(diphenyl)silyl]oxysilane |
InChI |
InChI=1S/C16H22OSi2/c1-18(2,3)17-19(4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI Key |
BMOGDWCLOBWOSC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



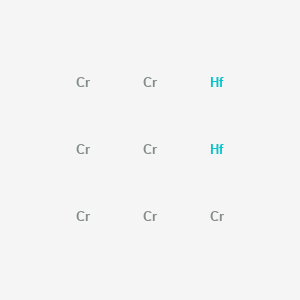
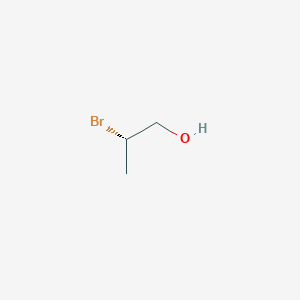
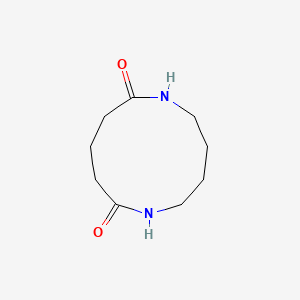
![4-[(2-Ethylhexyl)oxy]-2-nitroaniline](/img/structure/B14611717.png)
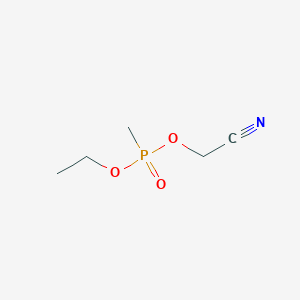
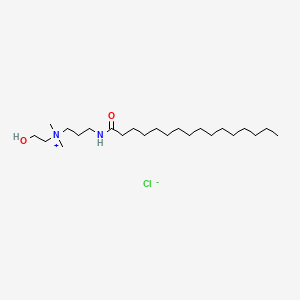
![2-(3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-ol](/img/structure/B14611751.png)
